1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure featuring bromine, difluoromethoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 3-(difluoromethoxy)-4-(trifluoromethyl)benzene with bromine in the presence of a catalyst under controlled conditions to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the difluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one
- 1-Bromo-3-(2-bromo-3-(difluoromethoxy)phenyl)propan-2-one
- 1-Bromo-3-(3-(difluoromethoxy)-2-ethylphenyl)propan-2-one
Uniqueness
1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which can significantly impact its chemical properties and reactivity compared to similar compounds. These functional groups can enhance the compound’s stability, lipophilicity, and potential biological activity.
Properties
Molecular Formula |
C11H8BrF5O2 |
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Molecular Weight |
347.08 g/mol |
IUPAC Name |
1-bromo-3-[3-(difluoromethoxy)-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8BrF5O2/c12-5-7(18)3-6-1-2-8(11(15,16)17)9(4-6)19-10(13)14/h1-2,4,10H,3,5H2 |
InChI Key |
XSHHNBGTEJKOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CBr)OC(F)F)C(F)(F)F |
Origin of Product |
United States |
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